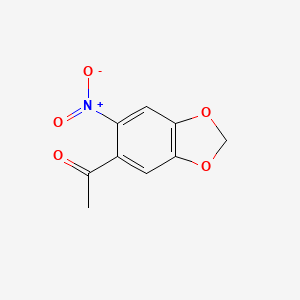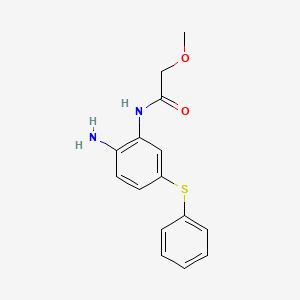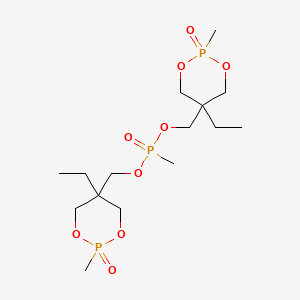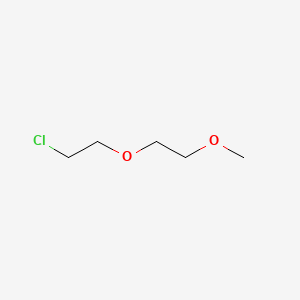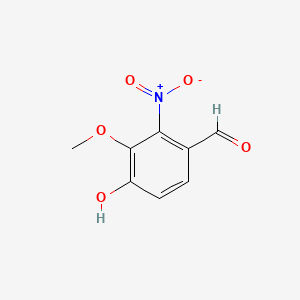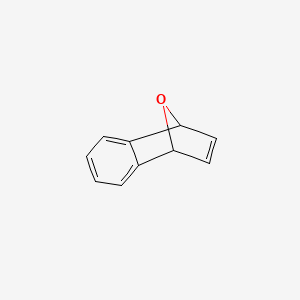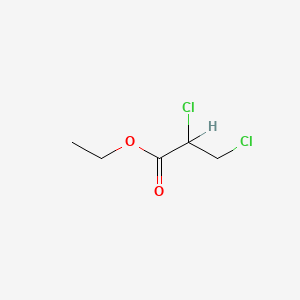![molecular formula C10H17NO4 B1582409 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate CAS No. 63225-53-6](/img/structure/B1582409.png)
2-[[(Butylamino)carbonyl]oxy]ethyl acrylate
Vue d'ensemble
Description
“2-[[(Butylamino)carbonyl]oxy]ethyl acrylate” is a chemical compound with the linear formula H2C=CHCO2CH2CH2O2CNH(CH2)3CH3 . It is also known as 2-(N-Butylcarbamoyloxy)ethyl acrylate . It is a colorless to pale yellow oily liquid .
Synthesis Analysis
The synthesis of “this compound” can be achieved from butyraldehyde and acrylic acid, which are both available by chemical synthesis or fermentation . Another synthesis method involves the use of Carbamic acid, N-butyl-, 2-hydroxyethyl ester, and Acrylic acid .Molecular Structure Analysis
The molecular weight of “this compound” is 215.25 . The molecular formula is C10H17NO4 . The SMILES string representation is CCCCNC(=O)OCCOC(=O)C=C .Chemical Reactions Analysis
“this compound” belongs to the class of ester compounds and exhibits typical characteristics of ethyl esters. It can be hydrolyzed by acid or base catalysis to form butylamine and acrylic acid . It can also participate in other organic synthesis reactions, such as substitution reactions, addition reactions, etc .Physical And Chemical Properties Analysis
The density of “this compound” is 1.06 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.46 (lit.) . The flash point is >230 °F . The boiling point is 327.9±25.0 °C (Predicted) . It is soluble in common organic solvents such as ethanol, ether, and dichloromethane, but insoluble in water .Applications De Recherche Scientifique
Polymer Synthesis and Self-Assembly
2-[[(Butylamino)carbonyl]oxy]ethyl acrylate has been utilized in the synthesis of specific polymers. One example is the creation of block glycopolymers through atom transfer radical polymerization, leading to self-assembling structures in aqueous solutions. These structures exhibit potential for biomolecular recognition and interaction with certain proteins due to the presence of glucose moieties in their composition (León et al., 2011).
Atmospheric Reactions and Environmental Impact
Research has also been conducted on the atmospheric reactions of unsaturated esters, including butyl acrylate. These studies are crucial for understanding the environmental impact of these compounds, particularly in terms of their lifetimes in the atmosphere and their role in the formation of photo-oxidants (Martín Porrero et al., 2010).
Macromonomer Synthesis
Another significant application is in the synthesis of macromonomers. High-temperature acrylate polymerization has been employed for the synthesis of various macromonomers, including this compound. These macromonomers are characterized for their molecular weights and their potential for creating specialized polymers (Zorn, Junkers, & Barner‐Kowollik, 2009).
Polymer Degradation Studies
Studies on the thermal degradation of poly(alkyl acrylates), including butyl acrylate, provide insights into the stability and longevity of these materials. These investigations are critical for applications where polymer durability is a concern (Grassie, Speakman, & Davis, 1971).
Piezoresistive Sensor Development
An innovative application involves the use of ionic liquid/polymer composites, incorporating this compound, for the development of stretchable piezoresistive tactile sensors. These sensors demonstrate enhanced performance due to improved ionic transport properties, making them suitable for various sensing applications (Lee, Emon, Vatani, & Choi, 2017).
Safety and Hazards
“2-[[(Butylamino)carbonyl]oxy]ethyl acrylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this chemical .
Propriétés
IUPAC Name |
2-(butylcarbamoyloxy)ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-5-6-11-10(13)15-8-7-14-9(12)4-2/h4H,2-3,5-8H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKHVLRENDBIDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069798 | |
| Record name | 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
63225-53-6 | |
| Record name | 2-[[(Butylamino)carbonyl]oxy]ethyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63225-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acryloyloxyethyl butylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063225536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[(butylamino)carbonyl]oxy]ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACRYLOYLOXYETHYL BUTYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I564J85TRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of BCOE contribute to its use in stretchable piezoresistive sensors?
A1: BCOE's structure allows it to form polymers with unique properties beneficial for sensor applications. The acrylate group readily polymerizes, enabling the creation of crosslinked networks. [] These networks, when combined with ionic liquids like 1-ethyl-3-methyl-imidazolium tetrafluoroborate (EMIMBF4), demonstrate enhanced ionic transport under mechanical stress. [] This is because the flexible BCOE chains provide pathways for ion movement within the material. As pressure is applied, the distance between electrodes decreases, and the motion of both polymer chains and ionic liquid increases, resulting in decreased electrical resistance – the basis for piezoresistive sensing. []
Q2: What role does BCOE play in stabilizing lithium-metal electrodes?
A2: BCOE is a key component in synthesizing a self-healable, ionic-conducting polymer network (SHIPN) used as a protective film for lithium-metal electrodes. [] The copolymerization of BCOE with poly(ethylene glycol)-mono-methacrylate (PEGMMA) and subsequent cross-linking with diisocyanate creates a flexible and robust network. [] This SHIPN film exhibits high stretchability, autonomous self-healing properties, and ionic conductivity, all crucial for enhancing the stability and performance of lithium-metal batteries. [] The self-healing ability, even at low temperatures, stems from the dynamic nature of the hydrogen bonding interactions within the polymer network. [] This allows the film to repair micro-cracks that can form during battery cycling, preventing further degradation and extending the battery's lifespan.
Q3: How does BCOE influence the optical properties of colloidal photonic composites (CPCs)?
A3: BCOE is instrumental in creating CPCs with tunable optical properties. When grafted onto silica colloidal particles (SiO2-g-PBCOE), BCOE facilitates the formation of long-range ordered structures through hot-pressing techniques. [] The degree of ordering, which directly influences the optical characteristics of the composite, depends on factors like the hot-pressing conditions and the silica volume fraction (φsilica). [] At a critical φsilica, the hot-pressed SiO2-g-PBCOE film exhibits enhanced optical properties such as intensified reflection peaks, narrowed full width at half-maximum (FWHM), and vibrant structural colors. []
Q4: What analytical techniques are used to characterize BCOE and its derivatives?
A4: Several analytical techniques are employed to characterize BCOE and the polymers it forms. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for determining the molecular weight and polydispersity of BCOE-based macromonomers. [] This technique provides insights into the polymerization process and the structure of the resulting polymers. Other methods, like UV spectroscopy, are valuable for analyzing the optical properties of BCOE-containing materials like CPCs. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

